molecular formula C8H14N2O2 B3236191 Pyridazine, 1,2-diacetylhexahydro- CAS No. 13645-30-2

Pyridazine, 1,2-diacetylhexahydro-

Cat. No.: B3236191
CAS No.: 13645-30-2
M. Wt: 170.21 g/mol
InChI Key: AWRMAUVZOJIILN-UHFFFAOYSA-N
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Description

Contextualization of Saturated N-Heterocycles in Synthetic Chemistry

Saturated N-heterocycles are foundational scaffolds in the realm of synthetic chemistry, exhibiting a significant presence in a vast array of biologically active molecules and approved pharmaceuticals. nih.govmdpi.com Unlike their unsaturated aromatic counterparts, which have been extensively studied and are readily synthesized through established cross-coupling reactions, the construction of substituted saturated N-heterocycles presents unique challenges and opportunities. mdpi.com The three-dimensional architecture of these saturated rings offers a greater degree of conformational flexibility and stereochemical complexity, which is often crucial for precise molecular recognition and biological activity. Researchers are increasingly turning their attention to these saturated systems to explore novel chemical space and develop new therapeutic agents with improved properties such as solubility and metabolic stability. mdpi.comnih.gov

Significance of the Pyridazine (B1198779) Ring System and its Hexahydro Analogs

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry. core.ac.ukmdpi.com It is found in a number of herbicides and several approved drugs. mdpi.com The unique arrangement of the nitrogen atoms imparts distinct physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, which are critical for molecular recognition and drug-target interactions. wm.edu

The fully saturated version, hexahydropyridazine (B1330357) (also known as piperidazine), retains the core diamine structure while introducing the conformational flexibility of a saturated ring. researchgate.net This scaffold serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities. researchgate.net The N-acylation of hexahydropyridazine, leading to compounds like Pyridazine, 1,2-diacetylhexahydro-, further modulates its electronic and steric properties, influencing its reactivity and potential applications.

Specific Focus on Pyridazine, 1,2-diacetylhexahydro- within Heterocyclic Chemistry

Pyridazine, 1,2-diacetylhexahydro- (also known as 1,2-diacetylpiperidazine) is a specific derivative of the hexahydropyridazine ring system where both nitrogen atoms are acylated with acetyl groups. While extensive research on the parent aromatic pyridazine is available, detailed studies specifically on this saturated, di-acetylated derivative are less common in publicly accessible literature. Its chemical identity is registered under CAS number 5462-46-4.

The introduction of the two acetyl groups has a profound impact on the molecule's properties. The N-acylation significantly reduces the basicity of the nitrogen atoms and introduces planar amide functionalities. This modification influences the molecule's conformational preferences, solubility, and its ability to participate in hydrogen bonding. Understanding the chemistry of this specific compound provides insight into the broader class of N-acylated saturated 1,2-diazines.

Overview of Research Trajectories for N-Acylated Cyclic Diamines

Research into N-acylated cyclic diamines is a dynamic area within medicinal chemistry and materials science. The acylation of cyclic diamines is a common strategy to create diverse molecular scaffolds with a wide range of biological activities. umich.edu These derivatives have been investigated for their potential as enzyme inhibitors, receptor ligands, and as building blocks for more complex molecular architectures.

A key research trajectory involves the exploration of their conformational behavior. The nature of the acyl group and the ring size of the cyclic diamine dictate the conformational landscape of the molecule, which in turn affects its biological activity. umich.edu Synthetic methodologies for the selective N-acylation of diamines are also an active area of investigation, aiming for efficient and controlled synthesis of these valuable compounds. researchgate.net Furthermore, the incorporation of N-acylated cyclic diamines into larger molecules, such as peptides and polymers, is being explored to impart specific structural and functional properties.

Compound Data

PropertyValueSource
Chemical Formula C8H14N2O2PubChem
Molecular Weight 170.21 g/mol PubChem
CAS Number 5462-46-4-
Common Synonyms 1,2-Diacetylhexahydropyridazine, N,N'-Diacetylpiperidazine-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-acetyldiazinan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRMAUVZOJIILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCN1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295472
Record name Pyridazine, 1,2-diacetylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13645-30-2
Record name Pyridazine, 1,2-diacetylhexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13645-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 1,2-diacetylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridazine, 1,2 Diacetylhexahydro

Direct Synthesis Strategies of the 1,2-Diacetylhexahydro-Pyridazine Scaffold

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of cyclic structures from simple starting materials. acs.org In the context of hexahydropyridazine (B1330357) synthesis, [4+2] cycloadditions, also known as Diels-Alder reactions, are particularly prominent. These reactions typically involve the combination of a diene with a dienophile.

A notable strategy involves the GaCl₃-catalyzed [4+2] cycloaddition between donor-acceptor cyclobutane (B1203170) diesters and cis-diazenes. acs.org This method provides access to hexahydropyridazine derivatives as single diastereomers in good to excellent yields. acs.org The reaction proceeds through a formal [4+2] cycloaddition, where the strained cyclobutane acts as the four-atom component. acs.org The stereochemical integrity of the products suggests a mechanism that avoids a simple Sₙ2 pathway. acs.org

Organocatalytic [4+2] cycloaddition reactions have also been developed to construct chiral hexahydropyridazine spirocyclic scaffolds. nih.gov These reactions between methyleneindolinones and a designed hydrazide 1,4-synthon afford products with good to excellent yields and high diastereoselectivity. nih.gov

CatalystReactant 1Reactant 2ProductYieldDiastereomeric RatioReference
GaCl₃ (5 mol%)Donor-acceptor cyclobutanecis-Diazene (PTAD)Hexahydropyridazine derivativeGood to ExcellentSingle diastereomer acs.org
OrganocatalystMethyleneindolinoneHydrazide 1,4-synthonChiral hexahydropyridazin spirocyclic scaffoldGood to Excellent>20:1 nih.gov
Rh(II)Dinitrogen compoundN-acyliminopyridinium ylidesTetrahydropyridazine derivativeHighExcellent enantioselectivity nih.gov
Cu(I)2-arylidene-5-oxopyrazolidin-2-ium-1-ides3-ethynyl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dioneFused pyridazine (B1198779) derivativeModerate to ExcellentN/A nih.gov

Another fundamental approach to the hexahydropyridazine core involves the reduction of the corresponding aromatic pyridazine ring. The aromatic pyridazine is a π-electron deficient heterocycle due to the electronegativity of the two adjacent nitrogen atoms. liberty.edu The dearomatization of the pyridazine ring can be achieved through external hydride attack. For instance, the use of strong reducing agents like Li[HBEt₃] has been shown to dearomatize pyridine-based pincer ligands coordinated to transition metals. acs.org This suggests that similar reductive strategies could be applied to pyridazine precursors to yield the saturated hexahydropyridazine ring. While less common for the direct synthesis of the 1,2-diacetylhexahydro- derivative, the reduction of a suitable pyridazine precursor followed by acetylation presents a viable, albeit less direct, route.

Once the hexahydropyridazine core is obtained, the final step in the synthesis of Pyridazine, 1,2-diacetylhexahydro- is the diacetylation of the two nitrogen atoms. This is a type of N-acylation reaction. Primary and secondary amines are known to react with acyl chlorides or acid anhydrides to form amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org

In the case of hexahydropyridazine, which is a cyclic secondary diamine, it would react with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction proceeds through the nucleophilic attack of the nitrogen's lone pair of electrons on the carbonyl carbon of the acetylating agent. A subsequent elimination of a leaving group (e.g., chloride or acetate) results in the formation of the N-acetyl bond. This process occurs at both nitrogen atoms to yield the final 1,2-diacetylated product. The basicity of the amine and the reactivity of the acetylating agent are key factors influencing the reaction rate and efficiency.

Functionalization and Derivatization Approaches

Beyond the direct synthesis of the title compound, the methodologies used to functionalize related diamine systems and pyridazine rings are highly relevant for creating a diverse library of analogs.

The N-alkylation and N-acylation of diamines are fundamental transformations in organic synthesis. nih.govnih.gov These reactions allow for the introduction of a wide variety of substituents onto the nitrogen atoms, thereby modulating the steric and electronic properties of the molecule.

N-alkylation of amines can be achieved using alkyl halides or through greener methods like the use of alcohols, which has gained significant attention. nih.govacs.org Catalytic systems, often employing ruthenium or iridium complexes, facilitate the N-alkylation of amines with alcohols. nih.gov Nickel catalysts have also been shown to be effective for the N-alkylation of anilines with alcohols via a "borrowing hydrogen" mechanism. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction of the imine to the N-alkylated amine. acs.org

Reaction TypeReagentsCatalystProductSignificanceReference
N-AlkylationAmine, AlcoholRu or Ir complexesN-Alkylated amineGreen synthetic method nih.gov
N-AlkylationAniline, AlcoholNickel complexN-Alkylated anilineUtilizes inexpensive base metal acs.org
N-AlkylationAmine, Dimethyl carbonateCu-Zr bimetallic nanoparticlesN-Methylated amineEnvironmentally benign acs.org
N-AcylationAmine, Acyl chloride/anhydrideNone (or base)AmideFundamental transformation wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridazine and related heterocyclic systems. researchgate.netresearchgate.net These reactions facilitate the direct introduction of various functional groups onto the pyridazine nucleus. researchgate.net Common examples include the Suzuki, Stille, and Sonogashira reactions for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. researchgate.net

While these reactions are typically performed on the aromatic pyridazine ring, they offer a strategic approach to synthesizing functionalized hexahydropyridazine derivatives. A synthetic sequence could involve the functionalization of a halopyridazine via a palladium-catalyzed cross-coupling reaction, followed by reduction of the pyridazine ring and subsequent N-acetylation. This allows for the introduction of peripheral substituents that would be difficult to incorporate through direct synthesis. For instance, Pd(II)-catalyzed oxidative cross-coupling has been used to connect pyridine (B92270) N-oxides with indoles and other heterocycles. nih.govrsc.org

Nucleophilic Substitution Reactions on Modified Pyridazine Rings

Nucleophilic substitution is a fundamental reaction for the functionalization of pyridazine rings. nih.gov Due to the electron-deficient nature of the pyridine ring, which is analogous to the pyridazine system, it is reactive towards nucleophiles. uoanbar.edu.iq Nucleophilic attack preferentially occurs at positions ortho and para (positions 2 and 4 in pyridine) to the nitrogen atom(s), as the negative charge in the intermediate is better stabilized. uoanbar.edu.iqstackexchange.com

In pyridazine derivatives, halogens at positions 3 and 6 are particularly susceptible to displacement by various nucleophiles. For example, a chlorine atom on a pyridazine ring can be substituted by an azido (B1232118) group, which can then be reduced to an amino group. mdpi.com This two-step process provides a route to amino-substituted pyridazines, which are valuable intermediates in the synthesis of more complex molecules. mdpi.com

The reactivity of halogenopyridazines allows for the introduction of a wide range of functional groups, including alkoxy, amino, and iodo groups. acs.orgacs.org The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. For instance, studies have explored the exchange of alkoxide groups on the pyridazine ring. acs.org The mechanism of these substitutions can vary, with possibilities including SNAr (addition-elimination) and cine-substitution pathways. wur.nl

Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridazine. nih.govuwindsor.ca This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. uwindsor.caacs.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.net

For pyridazine systems, a directing group is generally required to control the regioselectivity of the metalation. uwindsor.ca The electron-deficient nature of the pyridazine ring can sometimes lead to competitive nucleophilic addition of the base, so sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca

A notable application is the one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. nih.gov In this process, a pyridyl derivative with a directing group is first metalated and then treated with a boron electrophile (like triisopropyl borate) to form a pyridyl boronate in situ. nih.gov This boronate is then directly used in a Suzuki-Miyaura coupling reaction without isolation, providing an efficient route to substituted azabiaryls. nih.gov This protocol has been successfully applied to various pyridyl substrates, including carboxamides and carbamates. nih.govacs.org

Green Chemistry Principles in the Synthesis of Pyridazine, 1,2-diacetylhexahydro-

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridazines to minimize environmental impact and enhance sustainability. scienceopen.com This involves the use of environmentally benign solvents, recyclable catalysts, and atom-economical reaction designs. researchgate.netsioc-journal.cn

Utilization of Sustainable Solvents and Reagents

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. scienceopen.com For pyridazine synthesis, ionic liquids have emerged as promising green reaction media. sioc-journal.cn For example, imidazolium-based ionic liquids have been used as both the solvent and catalyst in the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and dienophiles to produce pyridazine derivatives. sioc-journal.cn This approach not only avoids volatile organic solvents but also significantly reduces reaction times and increases product yields. sioc-journal.cn Furthermore, these ionic liquids can often be recycled and reused multiple times without a significant loss in activity. sioc-journal.cn

Water is another green solvent that has been explored for pyridazine synthesis. scienceopen.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been successfully carried out in water, sometimes with the aid of surfactants. organic-chemistry.org Pyridine itself, while a reagent, has also been shown to act as a beneficial solvent in certain reactions, such as the regioselective acetalization of nucleosides, by forming a pre-association complex that improves selectivity. acs.org

Multicomponent Reaction (MCR) Approaches to Pyridazine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that align well with the principles of green chemistry. acsgcipr.org In an MCR, three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. researchgate.netnih.gov This approach offers high atom economy, reduces the number of synthetic steps, and minimizes waste generation. researchgate.netacsgcipr.org

Several MCRs have been developed for the synthesis of pyridazine and related heterocyclic scaffolds. researchgate.netresearchgate.net For instance, pyridazinones have been synthesized via a copper-catalyzed multicomponent cyclization of aldehydes, hydrazines, and alkynylesters. nih.gov This reaction is highly regioselective, yielding the six-membered pyridazinone ring exclusively. nih.gov

Another example is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isonitrile. researchgate.net This MCR has been successfully applied to the synthesis of imidazo[1,2-b]pyridazines under sustainable conditions using eucalyptol, a bio-based solvent. researchgate.net The development of such MCRs in green solvents represents a significant step towards more environmentally friendly and efficient methods for constructing complex heterocyclic molecules. researchgate.netnih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

The synthesis of N,N'-diacetylated saturated heterocycles such as Pyridazine, 1,2-diacetylhexahydro- presents a dual challenge: the efficient construction of the saturated pyridazine ring and the selective, high-yielding introduction of the acetyl groups. Catalyst development is central to addressing these challenges, aiming to improve reaction rates, enhance product yields, and control stereoselectivity where applicable, often under milder and more environmentally benign conditions. Research into analogous heterocyclic systems highlights several catalytic strategies that could be pivotal for optimizing the synthesis of Pyridazine, 1,2-diacetylhexahydro-.

One of the primary routes to the hexahydropyridazine core is through cycloaddition reactions. Lewis acid catalysis has been shown to be effective in promoting such transformations. For instance, the Gallium(III) chloride (GaCl₃)-catalyzed [4+2] cycloaddition between donor-acceptor cyclobutanes and cis-diazenes has been reported for the synthesis of hexahydropyridazine derivatives. nih.gov This methodology is noted for producing the cycloadducts as single diastereomers in good yields, demonstrating the high degree of selectivity that can be achieved with an appropriate catalyst. nih.gov

Another significant area of catalyst development is in the hydrogenation of pyridazine or dihydropyridazine (B8628806) precursors. While direct catalytic data for Pyridazine, 1,2-diacetylhexahydro- is scarce, advances in the hydrogenation of related pyridine derivatives to piperidines offer valuable insights. mdpi.com Catalytic systems involving rhodium and palladium have demonstrated high efficacy. mdpi.com For example, rhodium(I) complexes have been used for the dearomatization and hydrogenation of fluorinated pyridines, and palladium-catalyzed hydrogenation has been shown to be effective for a broad range of substrates, even in the presence of air and moisture. mdpi.com Heterogeneous catalysts, such as cobalt-based nanoparticles, have also been developed for acid-free hydrogenation, offering advantages in terms of catalyst separation and recycling. mdpi.com

The acylation of the hexahydropyridazine nitrogen atoms is the final crucial step for which catalysis can significantly enhance efficiency. While uncatalyzed acylation with acetic anhydride is possible, it may require harsh conditions and can lead to side products. Rhodium catalysts, such as [Rh(CO)₂Cl]₂, have been successfully employed for the C-H acylation of indolines, a reaction that proceeds under relatively mild conditions. nih.gov This suggests the potential for transition metal catalysis in the N-acylation of the hexahydropyridazine ring. Furthermore, organocatalysts like 4-pyrrolidinopyridine (B150190) are known to be highly effective in promoting acylation reactions, including those on sterically hindered or electronically deactivated substrates. u-tokyo.ac.jp

The table below summarizes the performance of various catalysts in the synthesis of related heterocyclic compounds, illustrating the potential for enhanced efficiency and selectivity in the synthesis of Pyridazine, 1,2-diacetylhexahydro-.

Table 1: Catalyst Performance in Related Heterocyclic Syntheses

Catalyst System Substrate Type Product Type Yield (%) Key Advantages
GaCl₃ Donor-Acceptor Cyclobutane & cis-Diazene Hexahydropyridazine derivative Good High diastereoselectivity nih.gov
[Rh(CO)₂Cl]₂ Indoline & Acetic Anhydride Acylated Indoline Moderate Mild reaction conditions nih.gov
Palladium on Carbon Fluorinated Pyridines Fluorinated Piperidines High Moisture tolerant, broad scope mdpi.com
Cobalt Nanoparticles Pyridine derivatives Piperidine derivatives Good to High Heterogeneous, recyclable mdpi.com

Reactivity and Mechanistic Investigations of Pyridazine, 1,2 Diacetylhexahydro

Reactions Involving the Nitrogen Atoms of the 1,2-Diacetylhexahydro-Pyridazine Ring

The reactivity of the nitrogen atoms is central to the chemical character of pyridazine (B1198779) derivatives. However, for the 1,2-diacetylhexahydro- variant, this reactivity is substantially muted.

Protonation and N-Oxidation Studies

No studies detailing the protonation or N-oxidation of Pyridazine, 1,2-diacetylhexahydro- were found. Due to the electron-withdrawing nature of the acetyl groups, the lone pairs on the nitrogen atoms exhibit very low basicity, making protonation difficult and requiring strongly acidic conditions. Similarly, N-oxidation, which typically involves the reaction of a nucleophilic nitrogen with an oxidizing agent, is not documented for this compound.

N-Amination and Quaternization Processes

There is no available literature describing the N-amination or quaternization of Pyridazine, 1,2-diacetylhexahydro-. Quaternization, the reaction of an amine with an alkyl halide to form a quaternary ammonium (B1175870) salt, is highly unlikely for this molecule. The nucleophilicity of the acylated nitrogen atoms is insufficient to attack an alkyl halide, a prerequisite for this type of reaction.

Transformations of the Carbon Skeleton of the Hexahydropyridazine (B1330357) Ring

Reactions that alter the saturated carbon ring of Pyridazine, 1,2-diacetylhexahydro- are also not described in the available scientific literature.

Oxidations and Reductions of the Ring System

No specific research on the oxidation or reduction of the hexahydropyridazine ring in this particular diacetylated compound has been published. While the reduction of aromatic pyridazine rings to form saturated hexahydropyridazine systems is a known process, the reverse—oxidation of the saturated ring—or further reduction of the saturated ring of Pyridazine, 1,2-diacetylhexahydro- is not documented.

Ring Opening and Rearrangement Reactions

Detailed mechanistic studies or experimental reports on ring-opening or rearrangement reactions of Pyridazine, 1,2-diacetylhexahydro- are absent from the literature. Such reactions would likely require harsh conditions to cleave the stable C-C or C-N bonds of the saturated ring.

Isomerization Pathways

There are no documented isomerization pathways for Pyridazine, 1,2-diacetylhexahydro-. This includes conformational isomerism (such as chair-boat interconversions) specific to this substituted ring system or constitutional isomerization to other structural forms.

Photoreactions and Radical Processes

Photochemical and radical-initiated reactions of pyridazine derivatives, including N-acylated systems like 1,2-diacetylhexahydro-pyridazine, have been a subject of interest for their synthetic utility.

The homolytic methylation of protonated pyridazines has been shown to proceed with varying degrees of regioselectivity. clockss.org When methyl radicals are generated, for instance, through the oxidative decarboxylation of acetic acid or via a redox reaction involving t-BuOOH/FeSO₄·7H₂O, they tend to attack positions beta to the nitrogen atoms in the pyridazine ring. clockss.org However, this reaction is not entirely selective, as the formation of multiple C-methylated products indicates a lower degree of regioselectivity compared to other radical reactions like benzylation or acylation. clockss.org

In studies involving protonated pyridazine and methylpyridazines, reactions with methyl radicals yielded mixtures containing all theoretically possible C-methylated isomers. clockss.org The distribution of these products suggests that while there is a preference for attack at the beta positions, other positions are also susceptible to methylation. clockss.org For instance, even when positions 4 and 5 are substituted, a considerable degree of methylation is observed at positions 3 and 6. clockss.org This lack of high regioselectivity is a notable characteristic of homolytic methylation in the 1,2-diazine system. clockss.org

The reaction conditions can influence the outcome. For example, using a redox process at a lower temperature (maximum of 25°C) can lead to a higher conversion rate (98%) compared to reactions at higher temperatures. clockss.org This suggests that temperature control is crucial for optimizing the synthesis of C-methylated pyridazines, especially those with additional functional groups that might be sensitive to the reaction conditions. clockss.org

Table 1: Products of Homolytic Methylation of Pyridazine This table is representative of typical outcomes in homolytic methylation reactions of the parent pyridazine ring, illustrating the distribution of methylated isomers.

ProductPosition of MethylationRelative Yield (%)
3-Methylpyridazine3Variable
4-Methylpyridazine4Variable
3,6-Dimethylpyridazine3 and 6Variable
3,4-Dimethylpyridazine3 and 4Variable
4,5-Dimethylpyridazine4 and 5Variable
3,4,6-Trimethylpyridazine3, 4, and 6Variable

Singlet oxygen, an electronically excited state of molecular oxygen, is a reactive species capable of participating in cycloaddition reactions, particularly with dienes and other unsaturated systems. illinois.educuny.edu While specific studies on 1,2-diacetylhexahydro-pyridazine are not extensively detailed in the provided results, the general principles of singlet oxygen cycloadditions can be applied to related N-acyl systems. The reaction of singlet oxygen with cyclic dienes often leads to the formation of endoperoxides, which are valuable intermediates in the synthesis of polyoxidized compounds. illinois.educuny.edu

The mechanism of singlet oxygen cycloaddition has been a topic of debate, with early suggestions pointing towards a concerted Diels-Alder-like pathway. illinois.edu However, subsequent computational and experimental studies have provided evidence for a stepwise mechanism involving a perepoxide intermediate. illinois.edu This intermediate can then open to form zwitterionic species that lead to the final cycloadducts. illinois.edu The stereoselectivity of these reactions can be influenced by substituents on the substrate. For instance, hydroxyl groups have been shown to direct the diastereoselectivity in [4+2] cycloadditions of singlet oxygen to naphthalenes. mdpi.com In some cases, favorable interactions between singlet oxygen and electrophilic carbonyl carbons of acetate (B1210297) groups have been invoked to explain the observed product preferences. illinois.edu

Table 2: General Reactivity of Singlet Oxygen with Unsaturated Systems

Reactant TypeReaction TypeProduct Type
Conjugated Diene[4+2] CycloadditionEndoperoxide
Alkene with Allylic HydrogenEne ReactionAllylic Hydroperoxide
Electron-rich Alkene[2+2] Cycloaddition1,2-Dioxetane

Exploration of Reaction Mechanisms

The study of reaction mechanisms in pyridazine chemistry is crucial for understanding and predicting the outcomes of various transformations.

The S_N(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a significant pathway in the nucleophilic substitution of heterocyclic compounds, particularly azines like pyridazine and pyrimidine (B1678525). wikipedia.org This mechanism is distinct from the more common S_NAr (Addition-Elimination) and S_N(EA) (Elimination-Addition) pathways. acs.orgbaranlab.org The S_N(ANRORC) mechanism becomes relevant in reactions involving strong nucleophiles, such as metal amides in liquid ammonia. wikipedia.orgwur.nl

The key feature of the S_N(ANRORC) mechanism is a ring transformation where the initial heterocyclic ring is opened and then reclosed to form a new ring system in the product. acs.org This process can be demonstrated through isotope labeling studies, where a labeled atom in the initial ring is found in a different position or is partially lost in the final product, which would not be the case in a direct substitution. wikipedia.org For instance, in the reaction of a substituted pyrimidine with an amide nucleophile, a nitrogen atom from the pyrimidine ring can be displaced to an exocyclic position in the product. wikipedia.org

This mechanism is particularly important in explaining the formation of products that cannot be accounted for by other substitution pathways. acs.orgwur.nl The intermediate in an S_N(ANRORC) reaction is a ring-opened species, which can be intercepted or can undergo tautomerization, providing further evidence for this pathway. wikipedia.org

The concept of didehydropyridazine, an analogue of benzyne, has been proposed as a potential intermediate in certain reactions of pyridazine derivatives. wur.nl Hetarynes, such as didehydropyridazine, are highly reactive species that can be formed through the elimination of a leaving group and a proton from adjacent positions on the heterocyclic ring. acs.org The existence of 3,4-pyridyne has been unequivocally proven in reactions of halopyridines with potassium amide in ammonia, where a mixture of 3- and 4-aminopyridines is formed regardless of the initial halogen position. acs.org

However, the evidence for the existence of a 3,4-didehydropyridazine intermediate is considered speculative in some contexts. wur.nl The interaction between the nitrogen lone pair and the electrons in the adjacent aryne-like bond can lead to significant destabilization of the intermediate. wur.nl Despite this, the formation of isomeric mixtures of products in certain nucleophilic substitution reactions of halopyridazines has been interpreted as possible evidence for the simultaneous occurrence of S_N(AE) and S_N(EA) (via didehydropyridazine) mechanisms. wur.nl

The regioselectivity of electrophilic and nucleophilic attacks on the pyridazine ring is governed by the electronic properties of the ring system and the influence of any substituents present. wur.nlacs.org The pyridazine ring, being an electron-deficient heterocycle, is generally more susceptible to nucleophilic attack than electrophilic attack.

Nucleophilic Attack: Nucleophilic aromatic substitution on pyridines and related azines typically shows a preference for the C4 position. acs.org In the case of pyridazine, nucleophilic addition has been observed to occur at the C4 position. wur.nl The presence of substituents can significantly alter this regioselectivity. For instance, in polyhalopyridazines, the site of nucleophilic substitution can be directed by the nature of the halogen atoms and the reaction conditions. baranlab.org The S_N(ANRORC) mechanism, as discussed earlier, also plays a crucial role in determining the final product distribution in reactions with strong nucleophiles. wur.nl

Stability and Degradation Pathways

While specific experimental studies on the stability and degradation of Pyridazine, 1,2-diacetylhexahydro- are not extensively documented in publicly available literature, its structural features—a saturated pyridazine ring with two acetyl groups on the nitrogen atoms—allow for a scientifically grounded discussion of its likely reactivity. The stability of this compound is primarily dictated by the robustness of the N-acetyl and N-N bonds within the diacylhydrazine functionality, as well as the integrity of the saturated heterocyclic ring.

The degradation of Pyridazine, 1,2-diacetylhexahydro- can be anticipated to proceed through several potential pathways, including hydrolysis and thermal decomposition. These pathways are analogous to those observed for other cyclic diamides and N-acyl compounds.

Hydrolytic Stability:

The presence of two amide linkages suggests that Pyridazine, 1,2-diacetylhexahydro- is susceptible to hydrolysis under both acidic and basic conditions. Amide hydrolysis is a well-established chemical transformation that typically requires heating and the presence of a strong acid or base. masterorganicchemistry.comyoutube.com

Under acidic conditions, the carbonyl oxygen of an acetyl group would likely be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This would lead to the cleavage of a C-N bond, releasing acetic acid and the mono-acetylated intermediate, which could then undergo further hydrolysis to yield hexahydropyridazine and another molecule of acetic acid.

Thermal Stability:

The thermal stability of Pyridazine, 1,2-diacetylhexahydro- is expected to be significant. Studies on related poly(diacylhydrazine) structures have shown high thermal stability, with decomposition often occurring at elevated temperatures. For instance, a leucine-based poly(diacylhydrazine) exhibited a 10% weight loss at 286 °C in air, indicating that the diacylhydrazine linkage is thermally robust. mdpi.com It is plausible that Pyridazine, 1,2-diacetylhexahydro- would display similar thermal behavior, with the degradation pathway at high temperatures likely involving the fragmentation of the heterocyclic ring and the acetyl groups.

Oxidative Degradation:

While diacylhydrazines are generally stable to oxidation by air, they can be degraded by strong oxidizing agents. mdpi.com For example, treatment of poly(diacylhydrazine) with sodium hypochlorite (B82951) solution leads to rapid decomposition into a carboxylic acid and nitrogen gas. mdpi.com This suggests a potential degradation pathway for Pyridazine, 1,2-diacetylhexahydro- in the presence of strong oxidants, which would likely involve cleavage of the N-N bond.

Microbial Degradation:

The microbial degradation of saturated nitrogen-containing heterocycles is a known phenomenon. nih.govnih.govnih.gov Various microorganisms are capable of metabolizing such compounds, often through hydroxylation and ring cleavage. nih.govnih.gov While no specific studies have been conducted on Pyridazine, 1,2-diacetylhexahydro-, it is conceivable that certain microbial strains could initiate its degradation, potentially by first hydrolyzing the acetyl groups to expose the underlying pyridazine ring to further enzymatic action.

The following table summarizes the probable degradation products of Pyridazine, 1,2-diacetylhexahydro- under different conditions, based on the reactivity of analogous compounds.

Spectroscopic and Advanced Structural Elucidation of Pyridazine, 1,2 Diacetylhexahydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For Pyridazine (B1198779), 1,2-diacetylhexahydro-, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, is crucial for understanding its conformational preferences and the effects of the N-acetyl groups on the hexahydropyridazine (B1330357) ring.

While specific ¹H-NMR data for Pyridazine, 1,2-diacetylhexahydro- is not available, we can predict the expected chemical shifts and coupling constants based on data from analogous structures like hexahydropyridazine and other N-acetylated cyclic amines.

The ¹H-NMR spectrum is expected to show signals for the acetyl protons and the methylene (B1212753) protons of the hexahydropyridazine ring. The acetyl group protons (CH₃) would likely appear as a sharp singlet. Due to the potential for restricted rotation around the N-C(O) amide bond, two distinct singlets for the acetyl protons might be observed, indicating the presence of different conformers.

The methylene protons of the hexahydropyridazine ring (at positions 3, 4, 5, and 6) would present as complex multiplets due to geminal and vicinal couplings. The chemical shifts of these protons would be influenced by their axial or equatorial positions and the anisotropic effect of the carbonyl groups. Protons in closer proximity to the electron-withdrawing acetyl groups are expected to be shifted downfield.

Analysis of the coupling constants (J-values) would provide valuable information about the dihedral angles between adjacent protons, which is essential for determining the ring's conformation (e.g., chair, boat, or twist-boat).

Table 1: Predicted ¹H-NMR Data for Pyridazine, 1,2-diacetylhexahydro-

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Acetyl (CH₃)2.0 - 2.5s (or two singlets)-
H-3, H-6 (axial)3.0 - 3.8mJgem, Jvic
H-3, H-6 (equatorial)2.5 - 3.3mJgem, Jvic
H-4, H-5 (axial)1.5 - 2.2mJgem, Jvic
H-4, H-5 (equatorial)1.8 - 2.5mJgem, Jvic

Note: This is a predictive table based on analogous compounds. Actual values may vary.

The ¹³C-NMR spectrum would provide information about the carbon framework of the molecule. We can anticipate the chemical shifts based on data for hexahydropyridazine and the known effects of N-acetylation.

The carbonyl carbons of the acetyl groups are expected to resonate at the most downfield region of the spectrum, typically between 168 and 175 ppm. The carbons of the methyl groups of the acetyl substituents would appear in the upfield region. The methylene carbons of the hexahydropyridazine ring would have distinct chemical shifts depending on their position relative to the nitrogen atoms. The carbons adjacent to the nitrogen atoms (C-3 and C-6) would be shifted downfield compared to the more distant carbons (C-4 and C-5) due to the inductive effect of the nitrogen atoms.

Table 2: Predicted ¹³C-NMR Data for Pyridazine, 1,2-diacetylhexahydro-

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 175
C-3, C-640 - 50
C-4, C-520 - 30
Acetyl (CH₃)20 - 25

Note: This is a predictive table based on analogous compounds. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D-NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the hexahydropyridazine ring. mdpi.comchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the nitrogen atoms and the carbonyl groups, for instance, by observing correlations from the acetyl protons to the carbonyl carbon and the C-3/C-6 carbons of the ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between protons on the ring and between ring protons and acetyl protons would be crucial for determining the conformational preferences of the ring and the orientation of the acetyl groups. For instance, observing NOEs between an axial proton and the acetyl protons would suggest a specific rotational conformation of the acetyl group.

Pyridazine, 1,2-diacetylhexahydro- is likely to exist as a mixture of conformers in solution due to ring inversion and restricted rotation around the N-C(O) amide bonds. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal at higher temperatures.

Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barriers for these dynamic processes, such as the activation energy for ring inversion and amide bond rotation.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of Pyridazine, 1,2-diacetylhexahydro- would be characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the acetyl substituents. The position of the carbonyl (C=O) stretching vibration is sensitive to its electronic environment. For N,N'-diacetylated hydrazines, this band is typically observed in the region of 1630-1680 cm⁻¹. The exact frequency can provide insights into the degree of resonance and the conformation of the amide groups.

The C-N stretching vibrations of the amide linkages are expected to appear in the region of 1250-1350 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the methyl and methylene groups. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the diacetylation of the hexahydropyridazine nitrogens.

Table 3: Predicted IR Absorption Bands for Pyridazine, 1,2-diacetylhexahydro-

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C=O Stretch (Amide)1630 - 1680Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-N Stretch1250 - 1350Medium

Note: This is a predictive table based on analogous compounds. Actual values may vary.

Raman Spectroscopy for Molecular Vibrations

A detailed investigation of the molecular vibrations of Pyridazine, 1,2-diacetylhexahydro- using Raman spectroscopy has not been reported in the scientific literature. However, a theoretical analysis based on its structure allows for the prediction of its characteristic Raman-active modes.

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations, offering a detailed fingerprint of a compound's functional groups and skeletal structure. nih.govresearchgate.net For Pyridazine, 1,2-diacetylhexahydro-, key vibrational modes would be expected to appear in distinct regions of the Raman spectrum.

Expected Raman Signatures:

C=O Stretching: The two acetyl groups would give rise to strong, characteristic stretching vibrations, typically in the range of 1650-1700 cm⁻¹. The exact position and potential splitting of this band could provide insights into the conformational arrangement of the acetyl groups relative to the pyridazine ring.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the hexahydropyridazine ring and connecting to the acetyl groups would be expected in the 1000-1300 cm⁻¹ region.

CH₂, CH₃ Bending and Rocking: The various bending and rocking modes of the methylene groups in the ring and the methyl groups of the acetyl substituents would produce a series of peaks in the fingerprint region (below 1500 cm⁻¹).

A comprehensive Raman analysis would involve both experimental measurement and computational modeling (e.g., using Density Functional Theory, DFT) to assign the observed vibrational bands to specific atomic motions within the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

While mass spectrometric data specific to Pyridazine, 1,2-diacetylhexahydro- is not available in the reviewed literature, the application of high-resolution and tandem mass spectrometry techniques would be crucial for its structural confirmation and for understanding its gas-phase chemistry.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. researchgate.netmdpi.com This allows for the unambiguous determination of its elemental composition. For Pyridazine, 1,2-diacetylhexahydro- (C₈H₁₄N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass.

Theoretical HRMS Data:

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂
Theoretical Exact Mass170.1055 u

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, would easily distinguish the target compound from other species with the same nominal mass but different elemental formulas. researchgate.net

Tandem Mass Spectrometry (MS/MS) would provide invaluable information about the structural connectivity of Pyridazine, 1,2-diacetylhexahydro- by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and then fragmented by collision-induced dissociation (CID) or other activation methods.

Predicted Fragmentation Pathways:

While no experimental data exists, the fragmentation of Pyridazine, 1,2-diacetylhexahydro- can be predicted based on the stability of potential fragment ions and neutral losses.

Loss of Acetyl Group: A primary and highly likely fragmentation pathway would be the cleavage of one of the N-acetyl groups, resulting in the loss of a neutral ketene (B1206846) (CH₂=C=O, 42 u) or an acetyl radical (CH₃CO•, 43 u), leading to a prominent fragment ion.

Ring Cleavage: Fragmentation of the hexahydropyridazine ring itself could occur through various pathways, leading to smaller nitrogen-containing fragments. The specific fragmentation pattern would be indicative of the ring's substitution.

Sequential Losses: Following the initial loss, further fragmentation of the resulting ions would likely be observed, providing a more detailed picture of the molecule's structure.

The resulting MS/MS spectrum would serve as a structural fingerprint, useful for identifying the compound in complex mixtures and for distinguishing it from isomers. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

A definitive determination of the three-dimensional structure of Pyridazine, 1,2-diacetylhexahydro- in the solid state would be achieved through single-crystal X-ray crystallography. thepharmajournal.comnih.gov However, a search of crystallographic databases reveals that no such study has been published for this compound. The following sections describe the type of information that would be obtained from such an analysis.

X-ray crystallography provides precise measurements of the geometric parameters of a molecule. mdpi.comnih.gov For Pyridazine, 1,2-diacetylhexahydro-, this would include:

Bond Lengths: The exact lengths of all covalent bonds, such as the N-N, C-N, C-C, and C=O bonds. These values would provide insight into the bonding characteristics, such as potential delocalization or strain.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. This would reveal, for example, the degree of pyramidalization at the nitrogen atoms and the planarity of the acetyl groups.

Torsion Angles: The dihedral angles that describe the conformation of the hexahydropyridazine ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the two acetyl groups relative to the ring.

Anticipated Structural Features:

ParameterExpected Range/Value
N-N Bond Length~1.45 Å
C-N Bond Length~1.47 Å (ring), ~1.35 Å (amide)
C=O Bond Length~1.23 Å
Ring ConformationLikely a chair or twist-boat

This detailed geometric data is fundamental to understanding the molecule's shape and steric properties.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. thepharmajournal.comnih.gov This analysis of the crystal packing provides crucial information about the intermolecular forces that govern the solid-state properties of the compound.

For Pyridazine, 1,2-diacetylhexahydro-, the analysis would focus on:

Hydrogen Bonds: Although lacking traditional hydrogen bond donors, weak C-H···O hydrogen bonds between the methylene/methyl groups and the carbonyl oxygen atoms of neighboring molecules might be present and influence the crystal packing.

Understanding the crystal packing is essential for relating the molecular structure to macroscopic properties such as melting point, solubility, and crystal habit.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The application of chiroptical spectroscopy for the determination of enantiomeric excess is a powerful technique for the analysis of chiral molecules. Methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of left- and right-circularly polarized light with a chiral substance. The magnitude of this differential interaction is directly proportional to the concentration of the enantiomer and its specific rotation or molar ellipticity, allowing for the quantification of enantiomeric purity.

However, a thorough review of the current scientific literature reveals no specific studies on the synthesis of chiral, non-racemic derivatives of Pyridazine, 1,2-diacetylhexahydro-. The parent compound, 1,2-diacetylhexahydro-pyridazine, is itself achiral. For chiroptical analysis to be applicable, chiral centers would need to be introduced into the hexahydropyridazine ring, for instance, through substitution at the carbon atoms.

While the synthesis and chiroptical analysis of other chiral pyridazine and hexahydropyridazine derivatives have been reported, this research does not extend to the 1,2-diacetylated form. nih.govnih.gov The principles of enantioselective synthesis and chiral resolution are well-established for creating optically active heterocyclic compounds. wikipedia.orgpharmtech.com Techniques often involve asymmetric catalysis or the use of chiral auxiliaries to produce an enantiomeric excess (ee). rsc.orgnih.gov Subsequently, methods like chiral High-Performance Liquid Chromatography (chiral HPLC), often coupled with a CD detector, are employed to separate the enantiomers and determine the ee. nih.govnih.gov

Given the absence of published research on the enantioselective synthesis or chiral resolution of substituted 1,2-diacetylhexahydro-pyridazine, there is no experimental data available on its chiroptical properties. Therefore, the generation of data tables or detailed research findings on the use of chiroptical spectroscopy for enantiomeric excess determination for derivatives of this specific compound is not currently possible.

Theoretical and Computational Studies on Pyridazine, 1,2 Diacetylhexahydro

Electronic Structure Calculations

Electronic structure calculations are central to understanding the reactivity and properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the nature of chemical bonds.

Quantum Chemical Methods (DFT, Ab Initio) for Ground State Properties

The ground state properties of Pyridazine (B1198779), 1,2-diacetylhexahydro- would typically be investigated using Density Functional Theory (DFT) and ab initio methods. DFT, with functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), is a common choice for obtaining a balance between computational cost and accuracy for a molecule of this size.

These calculations would yield optimized molecular geometries, vibrational frequencies, and various electronic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, could be employed for higher accuracy in calculating specific properties like interaction energies or electron correlation effects.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For Pyridazine, 1,2-diacetylhexahydro-, the HOMO would likely be localized on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the acetyl groups, reflecting the regions of highest electron density. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the carbonyl groups. The presence of the electron-withdrawing acetyl groups would be expected to lower the energy of the HOMO and significantly lower the energy of the LUMO, likely resulting in a relatively large HOMO-LUMO gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Pyridazine, 1,2-diacetylhexahydro-
OrbitalEnergy (eV)Primary Atomic Contributions
LUMO-0.5π* C=O
HOMO-7.5n(N), n(O)
Energy Gap7.0 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would be employed to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, aligning with Lewis structure concepts. NBO analysis quantifies the delocalization of electron density through hyperconjugative interactions.

In Pyridazine, 1,2-diacetylhexahydro-, a key interaction would be the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the carbonyl group (πC=O). This nN → πC=O interaction is characteristic of amides and is responsible for the partial double bond character of the N-C(O) bond, leading to a planar geometry around the nitrogen and a significant rotational barrier. The strength of these interactions can be quantified by the second-order perturbation theory analysis within the NBO framework.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in Pyridazine, 1,2-diacetylhexahydro-
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
n(N1)π(C7=O1)~40-60Amide Resonance
n(N2)π(C8=O2)~40-60Amide Resonance

Conformational Analysis and Energy Landscapes

The flexibility of the six-membered ring and the rotation of the acetyl groups mean that Pyridazine, 1,2-diacetylhexahydro- can exist in multiple conformations.

Potential Energy Surface Scans

To explore the conformational space, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles (e.g., those defining the ring pucker or the rotation around the N-C(O) bonds) and calculating the energy at each step. This process would identify the low-energy conformers (local minima) and the transition states that connect them. The results would likely show chair and boat-like conformations for the hexahydropyridazine (B1330357) ring, further complicated by the orientation of the two acetyl groups (e.g., axial vs. equatorial).

Ring Inversion Barriers and Dynamics

The hexahydropyridazine ring is expected to undergo ring inversion, similar to cyclohexane, interconverting between two chair-like conformations. The energy barrier for this process would be a key parameter determined from the PES scan. The presence of the bulky acetyl groups and the steric interactions between them would significantly influence the height of this barrier. The relative energies of the different conformers (e.g., di-axial, di-equatorial, axial-equatorial) would determine the dominant species at equilibrium. Computational studies would quantify these energy differences and the barriers to their interconversion, providing a detailed picture of the molecule's dynamic behavior in the gas phase or in solution.

Table 3: Hypothetical Relative Energies of Conformers and Ring Inversion Barrier for Pyridazine, 1,2-diacetylhexahydro-
Conformer/Transition StateRelative Energy (kcal/mol)
Chair (di-equatorial)0.0
Chair (axial-equatorial)~2-4
Chair (di-axial)~5-8
Ring Inversion Transition State~10-15

Spectroscopic Property Prediction and Validation

A primary application of computational chemistry is the prediction of spectroscopic data, which is fundamental for the structural elucidation and characterization of chemical compounds.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This process involves optimizing the molecule's geometry to its lowest energy state and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning signals in experimental NMR spectra and confirming stereochemistry.

For Pyridazine, 1,2-diacetylhexahydro-, a computational study would likely investigate the different conformations of the hexahydropyridazine ring and the orientation of the acetyl groups to predict the ¹H and ¹³C NMR spectra accurately.

Hypothetical Data Table of Predicted NMR Chemical Shifts for Pyridazine, 1,2-diacetylhexahydro- The following table is illustrative. Actual data would be generated from specific computational software and methods.

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Ring CH₂ (axial)Data Not Available
Ring CH₂ (equatorial)Data Not Available
Acetyl CH₃Data Not Available
¹³C NMR
Carbonyl (C=O)Data Not Available
Ring CH₂Data Not Available
Acetyl CH₃Data Not Available

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations can predict the entire vibrational spectrum of a compound. These calculations are performed on the optimized geometry of the molecule and can help in the assignment of experimental spectral bands to specific molecular motions, such as bond stretches and bends. For Pyridazine, 1,2-diacetylhexahydro-, this would be particularly useful for identifying the characteristic frequencies of the amide C=O and C-N bonds.

Hypothetical Data Table of Predicted Vibrational Frequencies for Pyridazine, 1,2-diacetylhexahydro- The following table is illustrative. Actual data would be generated from specific computational software and methods.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretchData Not Available
C-N stretchData Not Available
CH₂ bendData Not Available
CH₃ rockData Not Available

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a critical tool for investigating the detailed pathways of chemical reactions, providing insights into transient species and energetic barriers that are often difficult to study experimentally.

To understand the mechanism of a reaction involving Pyridazine, 1,2-diacetylhexahydro-, such as its synthesis or decomposition, it would be necessary to identify the transition states of the elementary reaction steps. A transition state is a specific molecular configuration along the reaction coordinate that corresponds to the highest potential energy point. Computationally, this involves locating a first-order saddle point on the potential energy surface. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Once a transition state has been characterized, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the minimum energy path connecting the reactants, the transition state, and the products. The IRC provides a detailed depiction of the geometric changes the molecule undergoes throughout the course of the reaction, effectively creating a "movie" of the reaction mechanism.

The activation energy (Ea) is a crucial kinetic parameter that determines the rate of a chemical reaction. It is defined as the energy difference between the reactants and the transition state. Computational chemistry allows for the direct calculation of this energy barrier. For any proposed reaction of Pyridazine, 1,2-diacetylhexahydro-, calculating the activation energies for different possible pathways would help determine the most likely reaction mechanism.

Applications in Organic Synthesis and Materials Science

Pyridazine (B1198779), 1,2-diacetylhexahydro- as a Synthetic Intermediate

The utility of Pyridazine, 1,2-diacetylhexahydro- in synthesis stems from its role as a protected and stable form of the hexahydropyridazine (B1330357) scaffold. The acetyl groups can be removed under specific conditions, unmasking the reactive secondary amines of the parent hexahydropyridazine ring. This unmasked ring can then undergo further transformations, such as oxidation (dehydrogenation), to yield the aromatic pyridazine heterocycle, which is a key component in many complex molecules.

While direct use of Pyridazine, 1,2-diacetylhexahydro- is not extensively documented, its deprotected and oxidized derivative, pyridazine, is a cornerstone in the synthesis of fused heterocyclic systems. These systems are of significant interest due to their presence in biologically active molecules and functional materials. researchgate.netnih.gov

Notable examples of fused systems derived from the pyridazine core include:

Pyrrolo[1,2-b]pyridazines : These are highly fluorescent compounds with interesting optical properties. nih.gov Their synthesis can be achieved through methods like 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides or mesoionic oxazolo-pyridazinones. nih.gov The synthesis often starts with pyridazine or a substituted pyridazinone, for which Pyridazine, 1,2-diacetylhexahydro- can serve as a foundational precursor. nih.govnih.gov

Imidazo[1,2-b]pyridazines : This scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules. nih.gov

Pyrido[3,4-c]pyridazines : These are rarer, nitrogen-rich bicyclic structures that are also built upon the pyridazine framework. mdpi.com

The synthetic pathway would involve the initial deacetylation of Pyridazine, 1,2-diacetylhexahydro- followed by oxidation to the aromatic pyridazine, which then enters established synthetic routes to these fused systems.

Beyond fused bicyclic systems, the pyridazine core is integral to more complex polycyclic derivatives. For instance, various new pyridazine-based frameworks, including pyridazinotriazines and pyridazino[3,4-b] Current time information in Bangalore, IN.guidechem.comthiazines, have been synthesized for evaluation in medicinal chemistry. nih.govresearchgate.net These syntheses highlight the versatility of the pyridazine ring in constructing elaborate, multi-ring structures. Pyridazine, 1,2-diacetylhexahydro- represents a stable, storable starting point from which the core pyridazine building block can be generated for incorporation into these complex targets.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once it has served its purpose, it is removed. Given that the hexahydropyridazine ring contains stereocenters, chiral versions of this scaffold can be synthesized and utilized in asymmetric synthesis.

While specific applications of chiral Pyridazine, 1,2-diacetylhexahydro- are not widely reported, the existence of chiral hexahydropyridazine derivatives, such as (S)-Hexahydropyridazine-3-carboxylic acid, is known. nih.gov This suggests the potential for developing chiral, non-racemic Pyridazine, 1,2-diacetylhexahydro- to act as a recoverable chiral auxiliary. wikipedia.orgnih.gov

Furthermore, the two nitrogen atoms of the deprotected hexahydropyridazine ring are capable of coordinating with metal ions. This property allows them to act as bidentate ligands in organometallic chemistry. nih.gov Therefore, Pyridazine, 1,2-diacetylhexahydro- can be considered a protected precursor for such ligands, useful in catalysis or the construction of supramolecular architectures.

Role in Method Development for New Chemical Transformations

The development of novel chemical reactions is crucial for advancing organic synthesis. The pyridazine heterocycle has been a subject of such development, with new methods constantly emerging for its synthesis and functionalization. For example, efficient syntheses of new pyrrolo[1,2-b]pyridazines have been developed using a [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. nih.gov Other new transformations include multicomponent cascade reactions to create complex fused pyridazine derivatives in a single step. nih.govresearchgate.net

As a stable and accessible derivative, Pyridazine, 1,2-diacetylhexahydro- could serve as a valuable starting material in the exploration of new synthetic methodologies. Its transformation into either the saturated hexahydropyridazine or the aromatic pyridazine provides a platform for testing new catalytic cycles, cycloaddition strategies, or cross-coupling reactions.

Potential in the Development of Advanced Materials (e.g., as part of polymer backbones or functional molecules)

The pyridazine ring and its derivatives are recognized for their utility in materials science, particularly in the field of opto-electronics. researchgate.netconsensus.app The parent saturated compound, hexahydropyridazine, has been noted for its use as a component in the production of materials like polyurethane foams. guidechem.com

The aromatic pyridazine core, which can be derived from Pyridazine, 1,2-diacetylhexahydro-, is particularly promising for creating advanced functional materials. The inherent dipole moment and π-deficient nature of the pyridazine ring make it an attractive component for electron-transporting or hole-blocking layers in organic electronic devices. nih.govresearchgate.net The planar structure of fused pyridazine systems, such as pyrrolo[1,2-b]pyridazine, promotes π-π stacking in the solid state, a crucial interaction for enabling electron mobility in organic semiconductors. nih.gov

A key aspect of developing functional materials is the ability to fine-tune their properties. The optical and electronic characteristics of the pyridazine core can be systematically modulated by attaching different functional groups to the ring. Research has shown that pyridazine-based molecules can be synthesized to have specific absorption and emission properties. mdpi.com

For example, studies on a series of 3,6-bis(4-triazolyl)pyridazines demonstrated their potential as electron-transporting materials. researchgate.net Similarly, the synthesis of novel thienylpyridazines via Suzuki-Miyaura cross-coupling reactions allows for the tuning of their properties by introducing various electron-donating or electron-accepting groups. mdpi.com Although these derivatives can exhibit weak fluorescence, their strong light absorption characteristics are significant for various optical applications. mdpi.com

The following table summarizes the optical properties of select thienylpyridazine derivatives, illustrating how structural changes impact their absorption maxima. Pyridazine, 1,2-diacetylhexahydro- acts as a potential precursor to the core pyridazine ring that can be elaborated into such functional molecules.

CompoundSubstituent GroupMaximum Absorption (λmax)Molar Extinction Coefficient (ε)
Thienylpyridazine 3a-H314 nm24,100 M-1·cm-1
Thienylpyridazine 3b-CHO (on furan (B31954) ring)354 nm27,790 M-1·cm-1
Thienylpyridazine 3c-NO2357 nm25,100 M-1·cm-1

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYieldReference
Acid anhydride couplingGlacial acetic acid, reflux60–75%
Cu-catalyzed couplingDMF, 90°C, 12–24 h70–80%
High-pressure reaction30 GPa, synchrotron monitoringN/A

Which spectroscopic techniques are most effective for characterizing pyridazine derivatives?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : Identifies hydrogen bonding (e.g., deshielded H1 proton at 14.57 ppm in pyridazine-containing rotaxanes ).
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches in acetylated derivatives ).
  • UV-Vis and polarography : Used historically to validate pyridazine dioxides .
  • X-ray diffraction : Resolves crystal structures of nanothreads under high pressure .

How can computational models predict physicochemical properties of pyridazine derivatives, and what are their limitations?

Advanced Research Question

  • NLP-based models : Fine-tuned BERT models predict Hansen solubility parameters (HSPs) but may require experimental validation for accuracy (e.g., pyridazine HSP discrepancies in ) .
  • QSPR models : Correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps) with corrosion inhibition efficiency (IE). For 21 pyridazine derivatives, QSPR achieved = 0.89 but struggled with steric effects .
  • DFT/MP2 calculations : Analyze hydrogen bonding in pyridazine-water complexes, showing N…H-O interactions with 966.1 kJ/mol proton affinity .

Limitations : Computational models often overlook solvent effects or fail to predict stereochemical outcomes.

What strategies resolve contradictions between experimental and computational data in pyridazine research?

Advanced Research Question

  • Model retraining : Adjusting NLP or QSPR models with experimental outliers improves predictions (e.g., fine-tuning CHEMBERTa for pyridazine HSPs ).
  • Error analysis : In QSPR, residuals >10% IE indicate neglected steric/electronic factors .
  • Multi-method validation : Combine DFT with experimental NMR to confirm hydrogen bonding in rotaxanes .

What thermodynamic properties of 1,2-diacetylhexahydro-pyridazine are critical for stability studies?

Basic Research Question
Key properties include:

  • Proton affinity : 966.1 kJ/mol (gas phase) .
  • Gas basicity : 935.4 kJ/mol .
    These values inform stability in acidic environments and hydrogen-bonding potential.

How do hydrogen bonding interactions influence the supramolecular assembly of pyridazine-containing compounds?

Advanced Research Question
Hydrogen bonding directs stacking in molecular machines (e.g., NPU–OPZ pairs in rotaxanes ) and stabilizes pyridazine-water complexes (N…H-O bond length ~1.8 Å via DFT ). Such interactions enhance crystallinity in nanothreads .

What pharmacological mechanisms make pyridazine derivatives promising candidates for selective COX-2 inhibition?

Advanced Research Question
Pyridazine derivatives (e.g., compound 7a in ) show reduced gastric toxicity compared to diclofenac. Structural modifications (e.g., sulfonamide groups) enhance COX-2 selectivity by binding to the enzyme's hydrophobic pocket . Computational docking studies suggest ΔG values < -8 kcal/mol for COX-2 inhibition .

How can QSPR models predict corrosion inhibition efficiency (IE) of pyridazine derivatives?

Basic Research Question
QSPR models use descriptors like molecular weight, dipole moment, and HOMO energy. For 21 derivatives, the model IE = 0.75(±0.12) × μ + 1.2(±0.3) × HOMO + 25 achieved = 0.89. Experimental validation in 1.0 M HCl showed IE ranging from 78–92% .

What role does pyridazine play in synthesizing novel nanomaterials under high-pressure conditions?

Advanced Research Question
At ~30 GPa, pyridazine forms diamond-like nanothreads via [4+2] cycloaddition, monitored via synchrotron XRD. The nitrogen atoms direct ordered polymerization, enabling applications in pressure-sensitive sensors .

How are pyridazine-based cyclophanes utilized in constructing molecular machines?

Advanced Research Question
Pyridazine-containing tetracationic cyclophanes (e.g., 1 in ) act as templates for [2]rotaxane synthesis. The π-deficient pyridazine ring enhances host-guest binding (Kₐ > 10⁵ M⁻¹), enabling dynamic shuttling in molecular machines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.